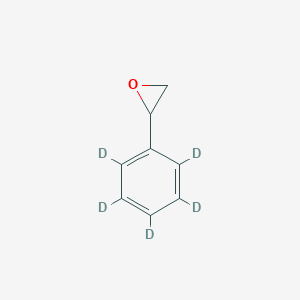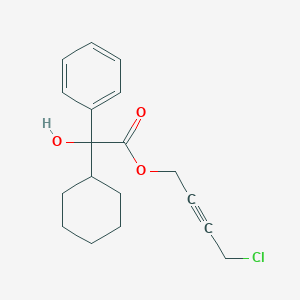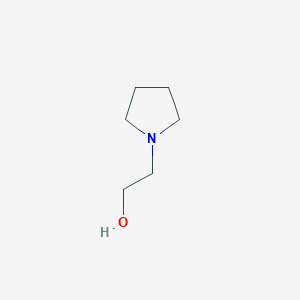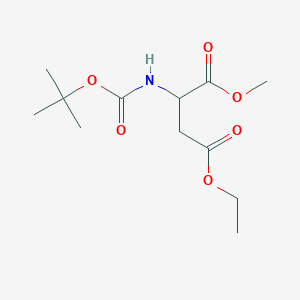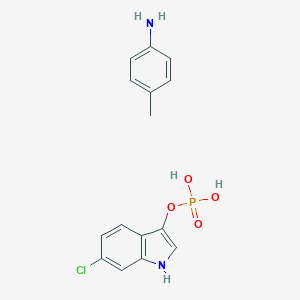
6-Chloro-3-indolyl phosphate p-toluidine salt
Overview
Description
6-Chloro-3-indolyl phosphate p-toluidine salt (CIP) is a commonly used substrate in biochemical and molecular biology research. It is a chromogenic substrate that is used to detect the presence of alkaline phosphatase (ALP) in various biological samples. ALP is an enzyme that catalyzes the hydrolysis of phosphate esters under alkaline conditions. CIP is widely used in the detection of ALP in various biological samples, including cells, tissues, and bodily fluids.
Mechanism Of Action
6-Chloro-3-indolyl phosphate p-toluidine salt is hydrolyzed by ALP to produce 6-chloro-3-indolyl phosphate and p-toluidine. The reaction results in the formation of a blue-colored product that can be detected by spectrophotometry. The mechanism of the reaction involves the nucleophilic attack of the hydroxide ion on the phosphorus atom of 6-Chloro-3-indolyl phosphate p-toluidine salt, resulting in the formation of a phosphoryl intermediate. The intermediate is then hydrolyzed to produce the final product.
Biochemical And Physiological Effects
6-Chloro-3-indolyl phosphate p-toluidine salt has no known biochemical or physiological effects on living organisms. It is a synthetic substrate that is used in biochemical assays to detect the presence of ALP in various biological samples.
Advantages And Limitations For Lab Experiments
6-Chloro-3-indolyl phosphate p-toluidine salt has several advantages as a substrate for ALP detection. It is a chromogenic substrate that produces a visible color change upon hydrolysis by ALP. The reaction is rapid and can be detected by spectrophotometry. 6-Chloro-3-indolyl phosphate p-toluidine salt is also relatively inexpensive and readily available.
However, 6-Chloro-3-indolyl phosphate p-toluidine salt has some limitations in lab experiments. The reaction is pH-dependent and requires an alkaline environment for optimal activity. The reaction is also sensitive to interference by other phosphatases, which can lead to false-positive results. Additionally, the blue-colored product produced by the reaction can interfere with other assays that use similar wavelengths for detection.
Future Directions
There are several future directions for the use of 6-Chloro-3-indolyl phosphate p-toluidine salt in scientific research. One potential application is the development of new substrates for ALP that are more specific and sensitive than 6-Chloro-3-indolyl phosphate p-toluidine salt. Another direction is the use of 6-Chloro-3-indolyl phosphate p-toluidine salt in the development of new diagnostic assays for the detection of ALP activity in various biological samples. Additionally, 6-Chloro-3-indolyl phosphate p-toluidine salt can be used in the study of ALP activity in different physiological and pathological conditions, including cancer, bone disorders, and liver disease.
Synthesis Methods
6-Chloro-3-indolyl phosphate p-toluidine salt is synthesized by the condensation of 6-chloroindole-3-carboxaldehyde with diethyl phosphite in the presence of p-toluidine as a catalyst. The resulting product is then purified by recrystallization to obtain the final product.
Scientific Research Applications
6-Chloro-3-indolyl phosphate p-toluidine salt is widely used in various scientific research applications, including molecular biology, biochemistry, and enzymology. It is used as a substrate to detect the presence of ALP in various biological samples. ALP is an important enzyme that is involved in various physiological processes, including bone mineralization, liver function, and immune response. The detection of ALP activity is important in the diagnosis of various diseases, including liver disease, bone disorders, and cancer.
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOLLVEZYFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165558 | |
| Record name | Salmon phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl phosphate p-toluidine salt | |
CAS RN |
159954-33-3, 154201-84-0 | |
| Record name | 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmon phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmon phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-indolyl phosphate p-toluidine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





